molecular formula C15H16FNO3S B5367322 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide

5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide

Cat. No. B5367322
M. Wt: 309.4 g/mol
InChI Key: RREGYBRRWQPCDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide involves multiple steps, including the use of 4-fluoro-3-nitrobenzoic acid as a starting material. The process emphasizes the importance of strong hydrogen bonds in the crystal packing of the compound. Key steps include nitration, reduction, and sulfonamide formation, highlighting the complex synthesis pathways required for such compounds (Yeong et al., 2018).

Molecular Structure Analysis

The crystal structure of related sulfonamide compounds reveals significant insights into the molecular architecture of this compound. Studies have shown that these compounds can crystallize in various space groups, with strong C—H⋯O intermolecular interactions leading to the formation of a three-dimensional architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including this compound, participate in various chemical reactions, reflecting their versatility. These reactions include electrophilic fluorination, which is critical for introducing fluorine atoms into molecules, thereby altering their chemical properties and reactivity. Such modifications can significantly impact the compound's biological activity and potential pharmacological applications (Yasui et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound refer to its potential effects on human health and the environment. This could include its toxicity, potential for causing allergic reactions, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and effects on human health and the environment .

properties

IUPAC Name

5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGYBRRWQPCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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